(4R)-3,5,5-Trimethyl-1,3-thiazolidine-4-carboxylic acid
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Description
(4R)-3,5,5-Trimethyl-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C7H13NO2S and its molecular weight is 175.25. The purity is usually 95%.
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Biological Activity
(4R)-3,5,5-Trimethyl-1,3-thiazolidine-4-carboxylic acid is a sulfur-containing organic compound notable for its thiazolidine ring structure. This compound has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The following sections provide a detailed overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features:
- Thiazolidine ring : A five-membered ring containing sulfur.
- Carboxylic acid group : Contributes to its acidic properties.
- Methyl substituents : Three methyl groups at the 3 and 5 positions enhance its lipophilicity and biological activity.
The stereochemistry is indicated by the "(4R)" designation, which specifies the configuration at the chiral center located at the 4-position of the thiazolidine ring.
Antiviral Properties
Research has shown that derivatives of thiazolidine-4-carboxylic acid exhibit inhibitory effects against neuraminidase (NA) of influenza A virus. In a study involving several synthesized derivatives:
- The most potent compound demonstrated an IC50 value of 0.14 μM , which is approximately seven times less potent than oseltamivir, a standard antiviral medication .
Metabolic Pathways
A significant metabolic pathway for this compound involves its formation from 5-hydroxytryptamine (serotonin) in rat brain homogenates. This pathway highlights its potential role in neurotransmitter metabolism:
- The compound serves as a major metabolite when serotonin is incubated with L-cysteine, indicating possible implications in neurological functions and disorders .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Utilizing L-cysteine hydrochloride as a starting material.
- Chemical Modifications : Altering reaction conditions to optimize yield and purity.
Study on Antiviral Activity
A study focused on synthesizing thiazolidine derivatives evaluated their effectiveness against influenza A neuraminidase. The findings indicated that while these compounds show moderate activity, they could serve as templates for developing more potent antiviral agents .
Neurotransmitter Interaction Study
Another investigation explored the interaction of this compound with serotonin pathways. The study concluded that this compound plays a crucial role in the metabolism of serotonin and may influence various neurological processes .
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and unique features of compounds related to this compound:
Compound Name | Structure Type | Unique Features |
---|---|---|
Thiamine (Vitamin B1) | Thiazole derivative | Essential vitamin involved in energy metabolism |
Cysteamine | Aminothiol | Used for cystinosis treatment |
2-Mercaptoethanol | Thiol | Common reducing agent in biochemistry |
2-Aminothiazole | Thiazole derivative | Exhibits antibacterial properties |
These compounds share a common thiazole or thiazolidine framework that influences their reactivity and interactions but differ in their functional groups and biological activities.
Properties
IUPAC Name |
(4R)-3,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-7(2)5(6(9)10)8(3)4-11-7/h5H,4H2,1-3H3,(H,9,10)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAITXJQZNBRGI-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CS1)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](N(CS1)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374032-43-5 |
Source
|
Record name | (4R)-3,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.